BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide

PIKfyve inhibition lipid kinase assay IC50 comparison

For robust SAR profiling, CEP-32274 provides a defined 3-chlorophenyl-2,4-dimethoxybenzoyl-piperidinecarboxamide scaffold. Its distinct regioisomer prevents variability in kinase selectivity and lysosomal disruption studies, serving as a reliable control for PIKfyve screening cascades and method transfer.

Molecular Formula C21H23ClN2O4
Molecular Weight 402.88
CAS No. 899992-79-1
Cat. No. B2371242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide
CAS899992-79-1
Molecular FormulaC21H23ClN2O4
Molecular Weight402.88
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC
InChIInChI=1S/C21H23ClN2O4/c1-27-17-9-10-18(19(14-17)28-2)20(25)24(16-8-6-7-15(22)13-16)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3
InChIKeyULZAQBUIAZNNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide (CAS 899992-79-1) for PIKfyve-Targeted Research


N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide (CAS 899992-79-1), also designated CEP-32274, is a synthetic small-molecule piperidine carboxamide that functions as an inhibitor of the lipid kinase PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) [1]. PIKfyve is a class III PI kinase responsible for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), which are critical regulators of endosomal trafficking, autophagy, and lysosomal function [2]. The compound belongs to a class of piperidinecarboxamide derivatives claimed in patent filings for therapeutic applications in cancer, inflammatory diseases, and lysosomal storage disorders [1].

Why Generic PIKfyve Inhibitor Substitution Cannot Be Assumed for CEP-32274 (CAS 899992-79-1)


PIKfyve inhibitors exhibit substantial structural diversity—ranging from the triazine-derived apilimod to indolyl-pyridinyl-propenones—and even within the piperidinecarboxamide subclass, variations in the N-aryl substitution pattern (e.g., 3-chlorophenyl vs. 4-chlorophenyl or 4-methylphenyl) and the dimethoxybenzoyl regioisomer (2,4- vs. 2,3- or 3,4-substitution) profoundly alter kinase selectivity, cellular permeability, and lysosomal disruption potency [1]. Consequently, substituting CEP-32274 with a structurally similar piperidinecarboxamide without empirical confirmation of equivalent PIKfyve inhibitory activity, selectivity profile, and cellular pharmacodynamics introduces uncontrolled variability into experimental protocols and invalidates cross-study comparisons [1].

Differential Evidence Metrics for N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide (CAS 899992-79-1) vs. Comparator PIKfyve Inhibitors


PIKfyve Biochemical Inhibitory Potency – CEP-32274 vs. Apilimod in ADP-Glo Kinase Assay

In biochemical PIKfyve inhibition assays run by Carna Biosciences using the Promega ADP-Glo Kinase methodology, the compound (reported as CAS 899992-79-1 in patent filings) demonstrates PIKfyve inhibitory activity [1]. While the specific IC50 value for this compound cannot be confirmed from the non-excluded publicly available sources, the patent discloses that piperidinecarboxamide derivatives within the same Markush structure achieve PIKfyve inhibition at sub-micromolar concentrations [1]. For comparison, apilimod—the most extensively characterized PIKfyve inhibitor—exhibits an IC50 of approximately 14 nM in comparable biochemical assays [2]. The quantitative differential between CEP-32274 and apilimod cannot be precisely established from current public data; this represents a critical evidence gap that procurement decisions must account for.

PIKfyve inhibition lipid kinase assay IC50 comparison

Structural Determinants of Selectivity – 3-Chlorophenyl vs. Other N-Aryl Piperidinecarboxamide PIKfyve Inhibitors

X-ray crystallographic and structure-activity relationship (SAR) studies of PIKfyve inhibitors have established that the kinase ATP-binding pocket possesses a unique conformational flexibility not present in related lipid kinases such as PI3Kα or PI3Kγ [1]. The 3-chlorophenyl substituent in CEP-32274 is predicted to engage a hydrophobic sub-pocket that differs from the binding mode of the 4-chlorophenyl isomer [2]. Patent disclosures confirm that minor positional variations in the N-aryl group (e.g., 3-Cl vs. 4-Cl vs. 3,4-dichloro) within piperidinecarboxamide derivatives lead to significant shifts in both PIKfyve inhibitory potency and selectivity against off-target kinases [2]. This SAR sensitivity means that the 3-chlorophenyl configuration cannot be assumed interchangeable with its 4-chlorophenyl or unsubstituted phenyl analogs currently available from commercial screening libraries.

structure-activity relationship kinase selectivity PIKfyve inhibitor design

Cellular Phenotype Induction – Methuosis vs. Apoptosis in Cancer Cell Models

A distinguishing feature of certain PIKfyve inhibitors is their capacity to induce methuosis, a non-apoptotic cell death characterized by extensive cytoplasmic vacuolization derived from macropinosomes and late endosomes [1]. Indolyl-pyridinyl-propenone-based PIKfyve inhibitors have been shown to induce methuosis in glioblastoma and other cancer cell lines, a phenotype mechanistically linked to PIKfyve inhibition [1]. Piperidinecarboxamide-based inhibitors containing the 2,4-dimethoxybenzoyl moiety are structurally positioned to potentially modulate this phenotype through differential effects on PtdIns(3,5)P2 vs. PtdIns5P production [2]. However, direct experimental confirmation of methuosis induction by CEP-32274 specifically has not been reported in the accessible peer-reviewed literature, distinguishing this compound from well-characterized methuosis inducers such as MOMIPP.

methuosis non-apoptotic cell death PIKfyve inhibition phenotype

Therapeutic Indication Breadth – Patent-Claimed Multi-Disease Applicability vs. Single-Indication PIKfyve Inhibitors

The Ildong Pharmaceutical patent family (US20250388582) claims piperidinecarboxamide-based PIKfyve inhibitors for a therapeutically broad spectrum encompassing cancer, inflammatory diseases, and lysosomal storage disorders [1]. This contrasts with certain comparator PIKfyve inhibitors that are clinically advanced in single indications: apilimod (LAM-002) is primarily developed for B-cell malignancies and amyotrophic lateral sclerosis (ALS), while ESK981 (formerly CEP-11981) has been investigated mainly in solid tumors [2]. The multi-indication patent claim for the piperidinecarboxamide scaffold containing the 3-chlorophenyl and 2,4-dimethoxybenzoyl substituents indicates an intentional design strategy toward broad PIKfyve-dependent pathology coverage rather than single-disease optimization [1]. This broader therapeutic claim scope may be relevant for research programs investigating PIKfyve across multiple disease models.

therapeutic scope patent analysis indication breadth

Recommended Application Scenarios for N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide (CAS 899992-79-1) Based on Current Evidence


SAR-Driven PIKfyve Inhibitor Lead Optimization Programs Requiring 3-Chlorophenyl Piperidinecarboxamide Scaffolds

Medicinal chemistry teams conducting structure-activity relationship (SAR) optimization of PIKfyve inhibitors can procure CEP-32274 as a reference compound within the 3-chlorophenyl-2,4-dimethoxybenzoyl-piperidinecarboxamide chemical space [1]. The distinct substitution pattern offers a defined starting point for systematic variation of the N-aryl group (meta-chloro position) and the dimethoxybenzoyl regioisomer, enabling exploration of SAR around the PIKfyve ATP-binding pocket without confounding variables introduced by alternative scaffolds such as triazines (apilimod) or indolyl-pyridinyl-propenones (MOMIPP) [1].

Multi-Indication PIKfyve Target Validation Studies in Cancer, Inflammation, and Lysosomal Storage Disease Models

Research groups pursuing PIKfyve target validation across multiple disease areas—including oncology, immunology, and lysosomal storage disorders—may utilize CEP-32274 as a tool compound consistent with the patent-claimed therapeutic scope [1]. The compound's classification within a patent family that explicitly claims these three indication categories supports its use in exploratory studies comparing PIKfyve dependency across diverse cellular disease models, provided that in-house biochemical and cellular potency characterization is performed prior to biological interpretation [1].

Comparative Selectivity Profiling Against Structurally Related Piperidinecarboxamide Analogs

Institutions maintaining chemical libraries of piperidinecarboxamide derivatives can employ CEP-32274 in comparative selectivity profiling panels to evaluate the impact of the 3-chlorophenyl vs. 4-chlorophenyl substitution on kinase selectivity and off-target activity [1]. Patent disclosures indicate that positional isomerism in the N-aryl substituent alters biological activity profiles; systematic comparison of CEP-32274 with its 4-chloro analog and des-chloro parent compound can generate SAR data to inform lead selection and patent strategy [1].

Biochemical Assay Development and PIKfyve Inhibitor Screening Cascade Establishment

Laboratories establishing PIKfyve biochemical screening cascades using the ADP-Glo Kinase Assay platform (Promega) can incorporate CEP-32274 as a piperidinecarboxamide-class control compound to benchmark assay performance across different compound chemotypes [1]. Given that the PIKfyve ADP-Glo assay methodology utilized by Carna Biosciences is referenced in patents disclosing compounds within the same structural class, CEP-32274 can serve as a method transfer control when replicating these assay conditions [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.